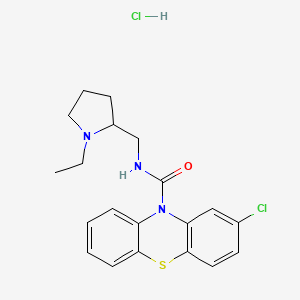
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride typically involves multiple steps, starting with the preparation of phenothiazine derivatives. The key steps include:
Nitration and Reduction: Phenothiazine is nitrated and subsequently reduced to form the corresponding amine.
Chlorination: The amine is chlorinated to introduce the chloro group at the desired position.
Amidation: The chlorinated phenothiazine is then reacted with 1-ethyl-2-pyrrolidinylmethylamine to form the carboxamide derivative.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the carboxamide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is believed to contribute to its antipsychotic effects.
Serotonin Receptors: It also interacts with serotonin receptors, influencing mood and behavior.
Ion Channels: The compound may modulate ion channels, affecting neuronal excitability and signaling.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic used in the management of chronic psychoses.
Uniqueness
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacological profiles and therapeutic potentials compared to other phenothiazine derivatives.
属性
CAS 编号 |
65274-44-4 |
|---|---|
分子式 |
C20H23Cl2N3OS |
分子量 |
424.4 g/mol |
IUPAC 名称 |
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]phenothiazine-10-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-2-23-11-5-6-15(23)13-22-20(25)24-16-7-3-4-8-18(16)26-19-10-9-14(21)12-17(19)24;/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3,(H,22,25);1H |
InChI 键 |
YAFRPHSCKSRMPZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1CNC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


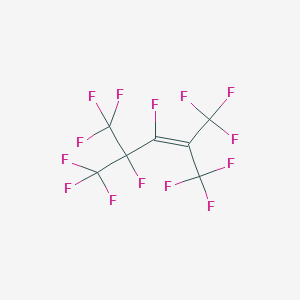
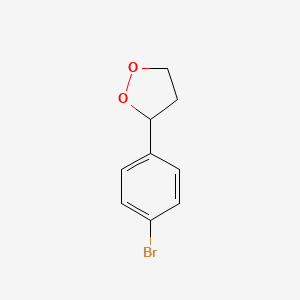

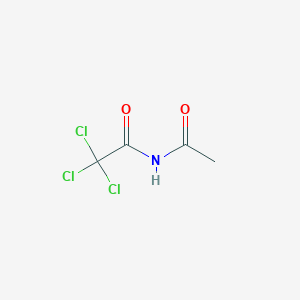



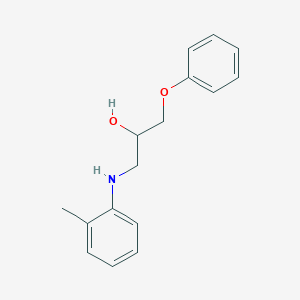
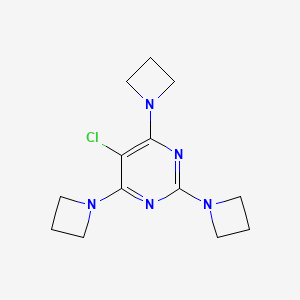
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)
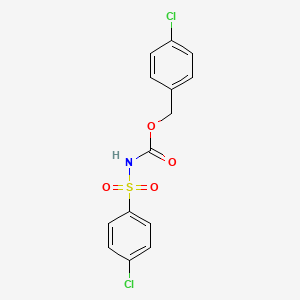
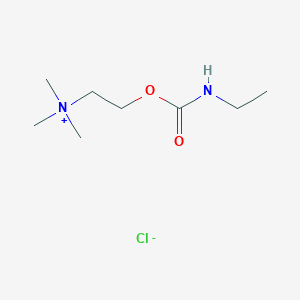
![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)

